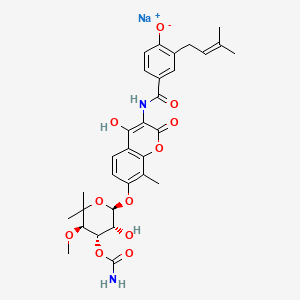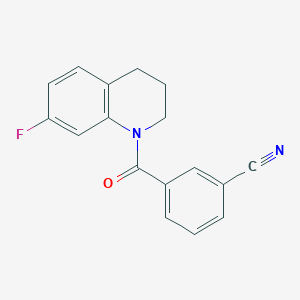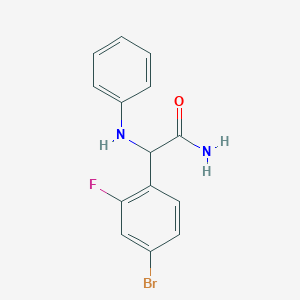
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethanone, also known as Diazepam, is a benzodiazepine drug that is widely used as a sedative, anxiolytic, and anticonvulsant. It is a potent central nervous system (CNS) depressant that is commonly prescribed for the treatment of anxiety disorders, insomnia, and seizures. Diazepam is one of the most commonly prescribed drugs in the world, and its widespread use has led to extensive research into its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethanone acts by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the CNS. It binds to specific sites on the GABA-A receptor, increasing the affinity of the receptor for GABA and thereby increasing the inhibitory effects of GABA on neuronal activity. This leads to a decrease in the activity of the CNS and a reduction in anxiety, muscle spasms, and seizures.
Biochemical and Physiological Effects
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethanone has a number of biochemical and physiological effects on the body. It can cause sedation, muscle relaxation, and a decrease in anxiety and tension. It can also cause drowsiness, dizziness, and impaired coordination. Other side effects may include confusion, memory impairment, and respiratory depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethanone has a number of advantages and limitations for use in laboratory experiments. Its potent CNS depressant effects make it useful for studying the effects of GABAergic drugs on neuronal activity. It can also be used to study the effects of drugs on anxiety and muscle spasms. However, its side effects and potential for abuse make it less suitable for use in some types of experiments.
Orientations Futures
There are a number of potential future directions for research into 1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethanone and other benzodiazepine drugs. One area of focus is the development of new drugs that have similar effects on the CNS but with fewer side effects and less potential for abuse. Another area of focus is the development of new treatments for psychiatric disorders that are more effective and have fewer side effects than current treatments. Additionally, research is ongoing into the long-term effects of 1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethanone use and the potential for addiction and withdrawal symptoms.
Méthodes De Synthèse
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethanone can be synthesized through a number of different methods, including the reaction of 2-amino-5-chlorobenzophenone with N,N-dimethylformamide dimethyl acetal, followed by reduction with sodium borohydride. Other methods include the reaction of 2-amino-5-chlorobenzophenone with N,N-dimethylformamide diethyl acetal, followed by reduction with lithium aluminum hydride, and the reaction of 2-amino-5-chlorobenzophenone with N,N-dimethylformamide diethyl acetal, followed by reaction with hydrazine hydrate.
Applications De Recherche Scientifique
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethanone has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Research has shown that it may be effective in treating anxiety disorders, insomnia, and seizures, as well as alcohol withdrawal syndrome and muscle spasms. It has also been studied for its potential use in the treatment of depression, schizophrenia, and other psychiatric disorders.
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-(dimethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)8-9(13)12-6-3-4-10-5-7-12/h10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPUYDDXFHUZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)

